![molecular formula C20H23FN4O4 B2357342 Benzyl (2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034495-05-9](/img/structure/B2357342.png)
Benzyl (2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
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Description
Benzyl (2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C20H23FN4O4 and its molecular weight is 402.426. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
- This compound class shows potential as antimitotic agents, with alterations at specific positions on the pyrazine ring significantly affecting cytotoxicity and mitosis inhibition in leukemia cells (Temple et al., 1991).
Antimicrobial and Antifungal Activity
- Novel derivatives have shown promise as antimicrobial agents, displaying significant activity against Gram-positive bacteria and pathogenic fungi (Attia et al., 2013).
Asymmetric Synthesis in Alkaloid Synthesis
- These compounds have been utilized in asymmetric intramolecular Michael reactions, proving to be versatile building blocks for alkaloid synthesis (Hirai et al., 1992).
Electroluminescent Layer Application
- Certain derivatives have potential applications in organic light-emitting devices, with studies exploring their photophysical properties (Dobrikov et al., 2011).
Antituberculosis Activity
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, a related compound class, demonstrated activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Analgesic Activity
- Some derivatives have been synthesized and tested for their antinociceptive activity, showing comparable results to aspirin in certain cases (Nacak et al., 1999).
properties
IUPAC Name |
benzyl N-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4/c1-2-16-18(21)19(24-13-23-16)29-15-8-9-25(11-15)17(26)10-22-20(27)28-12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRALTUBZYAPOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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